![molecular formula C13H15N B295157 5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)
5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene
Description
Introduction to 5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene
This compound belongs to the azabicycloalkene family, characterized by a rigid bicyclic framework with a nitrogen atom at position 1 and a phenyl group at position 5. Its bicyclo[2.2.2]oct-2-ene core is structurally related to isoquinuclidine but differs in the presence of a double bond and phenyl substitution. While direct literature on this specific compound is limited, insights can be drawn from studies on structurally analogous systems, including 3-phenyl-1-azabicyclo[2.2.2]oct-2-ene (CAS 21628-28-4) and 1-azabicyclo[2.2.2]oct-2-ene derivatives.
Historical Context and Development
The bicyclo[2.2.2]oct-2-ene system has been explored since the 1960s for its potential in synthesizing alkaloids and bioactive molecules. Early studies focused on the parent compound, 1-azabicyclo[2.2.2]oct-2-ene (CAS 13929-94-7), which served as a precursor for complex heterocycles. The introduction of phenyl substituents at specific positions (e.g., positions 3 and 5) emerged as a strategy to modulate electronic properties and reactivity.
Key milestones :
- 1960s–1980s : Development of synthetic routes for azabicycloalkenes via cycloaddition and cyclization reactions.
- 1990s–2000s : Exploration of phenyl-substituted derivatives in medicinal chemistry, particularly as squalene synthase (SQS) inhibitors.
- 2010s–Present : Focus on asymmetric synthesis and applications in kinase inhibition.
Nomenclature and Classification
The compound is classified within the azabicycloalkene family, distinct from isoquinuclidine (azabicyclo[2.2.2]octane) due to the presence of a double bond and phenyl group.
Structural Features and Molecular Properties
Bicyclic Framework Analysis
The bicyclo[2.2.2]oct-2-ene core consists of three fused six-membered rings with two bridgeheads. The nitrogen atom at position 1 is part of a bridgehead amine, while the double bond at position 2 introduces steric rigidity and electronic effects.
Key structural attributes :
- Bridgehead Strain : Reduced due to the bicyclic system, enhancing stability.
- Conformational Rigidity : Fixed by the bicyclic framework, enabling predictable reactivity.
Double Bond Characteristics
The double bond at position 2 influences reactivity and electronic properties:
- Electrophilic Addition : Susceptible to cycloaddition or hydrogenation reactions.
- Steric Shielding : Limits access to the bicyclic core, directing reactions toward the phenyl substituent.
Phenyl Substituent Orientation
The phenyl group at position 5 adopts a pseudo-equatorial orientation due to steric constraints, minimizing strain. This positioning affects:
Relationship to Isoquinuclidine System
Isoquinuclidine derivatives (e.g., 3-biarylquinuclidines) are known for SQS inhibition, while this compound may exhibit divergent bioactivity due to its double bond and phenyl group.
Properties
Molecular Formula |
C13H15N |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
5-phenyl-1-azabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C13H15N/c1-2-4-11(5-3-1)13-10-14-8-6-12(13)7-9-14/h1-6,8,12-13H,7,9-10H2 |
InChI Key |
XXXSCUCFBYKATL-UHFFFAOYSA-N |
SMILES |
C1CN2CC(C1C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CN2CC(C1C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Impact on Properties
Key Observations :
- Phenyl vs.
- Hydroxyl Substituents : exo-2-azabicyclo[2.2.2]octan-6-ol derivatives exhibit fungicidal activity, suggesting that hydroxyl placement influences target binding .
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances oxidative stability, a trait absent in the parent phenyl-substituted compound.
Heteroatom and Ring Modifications
Table 2: Structural Framework Comparisons
Key Observations :
- Diaza Systems: 2,3-Diazabicyclo[2.2.2]oct-2-ene’s dual nitrogen atoms create a planar geometry, reducing steric hindrance but increasing electron density compared to the mono-aza target compound .
- Oxygen/Sulfur Incorporation : Heteroatoms like oxygen or sulfur (e.g., 5-Thia-1-azabicyclo[4.2.0]oct-2-ene) alter electronic properties and biological targeting, as seen in antibiotic derivatives .
Reactivity and Polymerization Potential
Table 3: Reactivity in Chemical Reactions
Key Observations :
- Steric hindrance from the phenyl group in the target compound may impede polymerization, similar to 5-Methylbicyclo[2.2.2]oct-2-ene’s lack of reactivity .
Research Findings and Contradictions
- Biological Activity : While 5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives show antibiotic activity , the target compound’s phenyl group may redirect activity toward CNS targets, though direct evidence is lacking.
Preparation Methods
Amino Alcohol Cyclization
Amino alcohols serve as precursors for bicyclic amine formation. For example, (R)-quinuclidin-3-ol, a related azabicyclo compound, is synthesized via cyclization of amino alcohol intermediates under basic conditions. In one protocol, dichloromethane acts as the solvent, and the reaction proceeds at 25–30°C with a base such as diazabicyclo[5.4.0]undec-7-ene (DBU). This method avoids high temperatures, preserving stereochemical integrity.
Reductive Amination
Reductive amination of diketones or keto-amines provides a route to the bicyclic system. Sodium borohydride or borane complexes are employed to reduce imine intermediates, as seen in the synthesis of 2-(1-azabicyclo[2.2.2]oct-3-yl) derivatives. For instance, N-(1-azabicyclo[2.2.2]oct-3S-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide undergoes borane-mediated reduction to yield the bicyclic amine.
Key Intermediate Synthesis and Functionalization
Carbonate and Carbamate Intermediates
Bis(aryl)carbonates react with azabicyclo alcohols to form activated intermediates. For instance, (3R)-1-azabicyclo[2.2.2]oct-3-yl 4-nitrophenyl carbonate is synthesized from (R)-quinuclidin-3-ol and bis(p-nitrophenyl) carbonate in dichloromethane. Hydrolysis or aryl exchange of such intermediates could yield the 5-phenyl derivative.
Friedel-Crafts Alkylation
Electrophilic aromatic substitution introduces phenyl groups directly. Using a Lewis acid catalyst (e.g., AlCl₃), the azabicyclo core’s electron-rich double bond may undergo Friedel-Crafts alkylation with benzene. However, regioselectivity must be controlled to ensure substitution at the 5-position.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Dichloromethane : Preferred for carbonate formation due to its inertness and low boiling point.
-
Tetrahydrofuran (THF) : Ideal for reductive amination with borane, facilitating polar reaction mechanisms.
-
Toluene : Used in high-temperature cyclizations (95–125°C) for azabicyclo[2.2.2]octan-3-one synthesis.
Catalysts and Reagents
-
Palladium catalysts : Enable cross-coupling for phenyl group introduction.
-
Boron trifluoride etherate : Facilitates cyclization via Lewis acid-mediated electrophilic activation.
-
Sodium borohydride : Reduces ketones to alcohols in stereoselective syntheses.
Comparative Analysis of Synthetic Routes
Stereochemical Considerations
The azabicyclo[2.2.2]octene system may exhibit stereoisomerism depending on substituent positions. For example, (3R)-configured intermediates are prioritized in patents for biological activity. Chiral resolution techniques (e.g., diastereomeric salt formation) or asymmetric synthesis (e.g., catalytic hydrogenation with chiral ligands) ensure enantiopure products.
Industrial-Scale Adaptations
Large-scale synthesis prioritizes cost efficiency and safety. The use of trichloromethyl chloroformate for cyclization, as described in US5510486A, minimizes byproducts and simplifies purification. Continuous flow reactors could enhance the safety of exothermic steps, such as borane reductions.
Emerging Methodologies
Recent advances in photoredox catalysis and electrochemical synthesis offer alternative pathways. For example, visible-light-mediated C–H arylation could directly functionalize the azabicyclo core without pre-halogenation . However, these methods remain exploratory for bicyclic amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.